N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H38N4O2 and its molecular weight is 438.616. The purity is usually 95%.
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Scientific Research Applications
Enamine Chemistry and Synthesis
Research by Carlsson and Lawesson (1982) explored the transformation of cyclohexanone into enaminones through acylation and condensation processes. This study provides insight into the synthesis methodologies that could be relevant for compounds like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, highlighting the chemical reactivity and potential applications in organic synthesis (Carlsson & Lawesson, 1982).
Tetrahydroindole Derivatives
Mamedov et al. (2019) investigated the reaction of cyclohex-1-enyl derivatives with ethyl bromopyruvate, leading to the formation of 4,5,6,7-tetrahydroindole derivatives. This research is significant in the context of this compound, as it provides a pathway for the synthesis of related complex structures, which could be useful in various chemical applications (Mamedov et al., 2019).
Applications in Medicinal Chemistry
Research by Sugimoto et al. (1995) delved into the structure-activity relationships of acetylcholinesterase inhibitors, involving compounds with piperidine and indoline structures. This study is relevant as it demonstrates the potential therapeutic applications of compounds structurally related to this compound in the realm of medicinal chemistry, particularly in the development of neurological drugs (Sugimoto et al., 1995).
Synthesis of Schiff Base Complexes
Das et al. (2017) explored the synthesis of Schiff base complexes involving piperidine derivatives. The study's findings could be applicable to the synthesis and potential applications of this compound in creating new materials or catalytic agents (Das et al., 2017).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-29-17-13-22-18-21(10-11-23(22)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-14-12-20-8-4-2-5-9-20/h8,10-11,18,24H,2-7,9,12-17,19H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCLIKKWHVYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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